(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile
Description
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile belongs to a class of benzothiazole-based α,β-unsaturated nitriles. Its structure features a benzothiazole ring conjugated to a propenenitrile scaffold, substituted at the β-position with a 3,4-dimethylphenylamino group. The benzothiazole core is a privileged pharmacophore known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 3,4-dimethylphenyl substituent introduces steric and electronic effects that may modulate solubility, target binding, and metabolic stability compared to simpler analogues.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-12-7-8-15(9-13(12)2)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSJBMSZOKYTOB-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzothiazole and 3,4-dimethylaniline.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the nitrile group to form amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether under reflux.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄) at room temperature.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Corresponding amines from the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
Medicine
Anticancer Research: The compound has potential as an anticancer agent due to its ability to interact with DNA and inhibit the proliferation of cancer cells.
Industry
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzothiazole ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural differences among benzothiazolyl propenenitrile derivatives lie in the amino substituent and their impact on molecular conformation and intermolecular interactions.
Key Observations:
- Planarity and Stacking Interactions: The dimethylamino analogue () exhibits a planar structure stabilized by π-π interactions between thiazole rings (3.75 Å spacing), which may enhance crystallinity and influence solid-state reactivity.
- Electronic Effects: Electron-donating groups (e.g., dimethylamino) may enhance resonance stabilization of the propenenitrile moiety, while electron-withdrawing substituents (e.g., CF₃ in ) could increase electrophilicity, affecting reactivity in biological systems .
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile is a synthetic compound with a complex molecular structure that incorporates a benzothiazole moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is C18H16N2S, with a molecular weight of approximately 296.40 g/mol. Its structural characteristics contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the benzothiazole scaffold exhibit a range of biological activities. The specific compound under investigation shows promise in the following areas:
1. Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted analogues of benzothiazole with potent antibacterial activity against various pathogens, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL for some derivatives .
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For instance, benzothiazole derivatives have shown antiproliferative effects against human cancer cell lines. One study demonstrated that certain benzothiazole compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines such as U-937 (human macrophage cell line) and others .
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. This interaction can modulate various cellular pathways leading to antimicrobial or anticancer effects. For example, compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways .
Case Studies
Several studies have investigated the biological activity of related benzothiazole compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves condensation between a benzothiazole acetonitrile derivative and a substituted phenylamine. For example, a method analogous to involves refluxing benzothiazol-2-yl acetonitrile with dimethylformamide-dimethyl acetal in acetic acid, followed by purification via recrystallization (ethanol). Purity optimization requires HPLC analysis (C18 column, acetonitrile/water mobile phase) and iterative crystallization. Yield improvement may involve adjusting stoichiometry (1:1 molar ratio) and reaction time (8–12 hours) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation employs:
- NMR spectroscopy (¹H/¹³C in DMSO-d6) to verify substituent positions and stereochemistry.
- X-ray crystallography (single-crystal diffraction) to determine E-configuration and planarity, as seen in benzothiazole analogs (e.g., reports planar deviations <0.1 Å).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: ~349.4 g/mol) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screening includes:
- Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.
- Antimicrobial testing (MIC assays) against Gram-positive/negative bacteria.
- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). Use DMSO as a vehicle control (<0.1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., condensation, substitutions) be elucidated?
- Methodological Answer : Mechanistic studies require:
- Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to model transition states and activation energies.
- Kinetic monitoring via in situ IR spectroscopy to track intermediate formation.
- Isotopic labeling (e.g., ¹⁵N in the amino group) to trace nucleophilic attack pathways, as demonstrated in benzothiazole coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Methodological Answer : Contradictions may arise from assay conditions or impurity levels. Mitigation strategies:
- Dose-response validation (3+ replicates, 8-point dilution series) to ensure reproducibility.
- Comparative studies with structural analogs (e.g., 3,4-dimethyl vs. 2-methylphenyl substitution) to isolate substituent effects.
- Purity reassessment via HPLC-MS to rule out degradation products .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : SAR studies involve:
- Analog synthesis (e.g., varying substituents on the phenylamino group) to assess lipophilicity (LogP via shake-flask method).
- Molecular docking (AutoDock Vina) against targets like EGFR or tubulin to predict binding modes.
- 3D-QSAR modeling (CoMFA/CoMSIA) to correlate electronic/steric features with activity .
Q. What advanced techniques characterize its interaction with biological targets (e.g., protein binding)?
- Methodological Answer : Target interaction analysis includes:
- Surface Plasmon Resonance (SPR) to measure binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
- Cryo-EM/X-ray crystallography of ligand-protein complexes for atomic-resolution insights .
Methodological Considerations for Data Interpretation
- Stereochemical Stability : Monitor E/Z isomerization via ¹H NMR (DMSO, 298–323 K) to ensure configuration stability during biological assays .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance aqueous solubility, critical for in vivo studies .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
